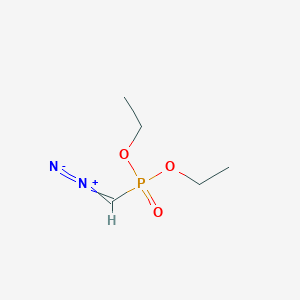

Diazomethyl-phosphonic-acid-diethylester

Description

Contextual Significance within Organophosphorus Chemistry

Organophosphorus chemistry is the study of organic compounds containing phosphorus, which are notable for their diverse structures and applications. wikipedia.org Phosphorus can exist in various oxidation states, with phosphorus(V) and phosphorus(III) derivatives being the most predominant classes. wikipedia.org Diazomethylphosphonic acid diethyl ester falls under the category of phosphorus(V) compounds, specifically as a phosphonate (B1237965). Phosphonates are characterized by the general formula RP(=O)(OR')2 and are significant in various fields, including medicinal chemistry and materials science. wikipedia.org

Within this broad field, α-diazomethylphosphonates like the diethyl ester are distinguished by the presence of a diazo group adjacent to the phosphonate. This unique structural feature imparts high reactivity, enabling them to serve as precursors to phosphorus-containing carbenoids or to act as 1,3-dipoles. The compound's ability to facilitate crucial carbon-carbon bond-forming reactions has cemented its importance as a valuable synthetic building block.

Historical Development of α-Diazomethylphosphonate Chemistry

The chemistry of α-diazomethylphosphonates gained significant momentum in the early 1970s with the work of Dietmar Seyferth and his colleagues. They introduced dimethyl (diazomethyl)phosphonate, a close analog of the diethyl ester, as a reagent for converting aldehydes and aryl ketones into alkynes. wikipedia.orgsynarchive.comsantiago-lab.com This reaction, now known as the Seyferth-Gilbert homologation, involves the addition of a single carbon atom from the reagent to the carbonyl compound. wikipedia.orgsantiago-lab.com The initial protocol required the use of a strong base, such as potassium tert-butoxide, at low temperatures. wikipedia.orgorganic-chemistry.org

A major limitation of the original Seyferth-Gilbert procedure was its incompatibility with base-sensitive substrates, particularly enolizable aldehydes, which would undergo side reactions like aldol (B89426) condensation under the strongly basic conditions. santiago-lab.com This challenge was overcome through a significant modification developed by Susumu Ohira and later refined by Hans Jürgen Bestmann. santiago-lab.comtcichemicals.comtandfonline.com They devised a method to generate the active phosphonate carbanion in situ from a stable precursor, dimethyl (1-diazo-2-oxopropyl)phosphonate (known as the Ohira-Bestmann reagent), using the milder base potassium carbonate in methanol (B129727). organic-chemistry.orgtcichemicals.comchemeurope.com This modification, often called the Ohira-Bestmann reaction, broadened the scope of the homologation to include a wider variety of functional groups and sensitive aldehydes. tcichemicals.comchemeurope.com The diethyl analogue of the Ohira-Bestmann reagent can be used to generate diethyl diazomethylphosphonate in situ in a similar manner. researchgate.net

Role as a Key Synthetic Intermediate

The utility of Diazomethylphosphonic acid diethyl ester stems from its role as a key intermediate in several powerful synthetic transformations.

Seyferth-Gilbert Homologation

The most prominent application of this reagent is the Seyferth-Gilbert homologation, which provides a reliable one-step method for converting aldehydes and ketones into terminal or internal alkynes, respectively. synarchive.comorganic-chemistry.org The reaction mechanism begins with the deprotonation of the diazomethylphosphonate by a strong base to form a reactive anion. organic-chemistry.orgchemeurope.com This anion then attacks the carbonyl carbon of the aldehyde or ketone, leading to an alkoxide intermediate that cyclizes to form an oxaphosphetane. organic-chemistry.org This intermediate is analogous to those formed in the Wittig reaction. organic-chemistry.org Subsequent cycloelimination yields a vinyl diazo species and a stable dimethyl phosphate (B84403) anion. organic-chemistry.org Upon warming, the vinyl diazo compound loses nitrogen gas (N2) to generate a vinylidene carbene, which undergoes a 1,2-migration of a substituent (R group) to furnish the final alkyne product. organic-chemistry.orgchemeurope.com

| Starting Aldehyde | Reagent Conditions | Product Alkyne | Yield (%) |

| Benzaldehyde | Diethyl (diazomethyl)phosphonate, KOtBu | Phenylacetylene | ~80% |

| 4-Nitrobenzaldehyde | Diethyl (diazomethyl)phosphonate, KOtBu | 4-Nitrophenylacetylene | ~75% |

| Cyclohexanecarboxaldehyde | Diethyl (diazomethyl)phosphonate, KOtBu | Ethynylcyclohexane | ~65% |

This table presents representative yields for the Seyferth-Gilbert homologation, which can vary based on specific substrate and reaction conditions.

Cycloaddition and Cyclopropanation Reactions

Beyond alkyne synthesis, Diazomethylphosphonic acid diethyl ester functions as a versatile 1,3-dipole in cycloaddition reactions. It reacts with various dipolarophiles, such as thioketones, to yield heterocyclic compounds like 2,5-dihydro-1,3,4-thiadiazole-2-phosphonates. researchgate.net Similarly, its reaction with imines can lead to the formation of (1-alkyl-5-phenyl-4,5-dihydro-1H- wikipedia.orgsynarchive.comchemeurope.comtriazol-4-yl)-phosphonic acid diethyl esters or (aziridin-2-yl)-phosphonic acid diethyl esters, depending on the substrate. researchgate.net

Furthermore, the reagent is employed in the synthesis of cyclopropyl (B3062369) phosphonates through the cyclopropanation of olefins. researchgate.net These reactions are often catalyzed by transition metal complexes, such as those containing copper(I) or rhodium(II), which facilitate the transfer of the phosphonylcarbene fragment to the double bond. researchgate.netthieme-connect.com

Other Synthetic Applications

The reactivity of Diazomethylphosphonic acid diethyl ester extends to other transformations. For instance, its reaction with dimethyl dioxirane (B86890) leads to the synthesis of formylphosphonate hydrate, a valuable and previously elusive compound. researchgate.net It also participates in asymmetric reactions; for example, its addition to α-ketoesters, catalyzed by chiral thioureas, can produce optically active α-diazo-β-hydroxyphosphonate derivatives, which are precursors to chiral phosphonates and fosfomycin (B1673569) analogues. acs.orgnih.gov

Structure

3D Structure

Properties

IUPAC Name |

1-[diazomethyl(ethoxy)phosphoryl]oxyethane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N2O3P/c1-3-9-11(8,5-7-6)10-4-2/h5H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIOUPZZEDGIWIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C=[N+]=[N-])OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N2O3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90449181 | |

| Record name | diazomethyl-phosphonic-acid-diethylester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90449181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25411-73-8 | |

| Record name | diazomethyl-phosphonic-acid-diethylester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90449181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of Diazomethylphosphonic Acid Diethyl Ester

Fundamental Reaction Pathways of α-Diazomethylphosphonates

α-Diazomethylphosphonates, including the diethyl ester, are a class of compounds known for a variety of chemical transformations. researchgate.net The high reactivity of the diazo moiety allows these compounds to participate in carbon-hydrogen and heteroatom-hydrogen insertion reactions, cyclopropanation, ylide formation, Wolff rearrangement, and cycloaddition reactions. researchgate.net These reagents are valued for their relative stability and manageability in synthetic procedures. researchgate.net

[1+2] Cycloaddition Reactions

[1+2] cycloaddition reactions are a cornerstone of the reactivity of diazomethylphosphonic acid diethyl ester, leading to the formation of three-membered rings. These reactions typically proceed via the decomposition of the diazo compound to a carbene, which then adds to a double or triple bond.

The reaction of α-diazomethylphosphonates with alkenes is a well-established method for the synthesis of cyclopropylphosphonates. This transformation is often catalyzed by transition metals, such as copper or rhodium compounds, which facilitate the generation of a metal-carbene intermediate. researchgate.net The reaction of dimethyl diazomethylphosphonate, a close analog of the diethyl ester, with various olefins in the presence of copper catalysts serves as a good preparative method for dimethylphosphono-substituted cyclopropanes. researchgate.net

The mechanism of these cyclopropanations is generally understood to involve the formation of a transient electrophilic metal-carbene species. This intermediate then reacts with the alkene in a concerted fashion, which often results in the retention of the alkene's stereochemistry in the cyclopropane (B1198618) product. For instance, a cis-alkene will typically yield a cis-substituted cyclopropane.

Research into the cyclopropanation of alkenes with a related compound, diethyl 2-diazo-1,1,3,3,3-pentafluoropropylphosphonate, has been conducted using copper(I) iodide as a catalyst. lookchem.com This study highlights the utility of α-diazophosphonates in synthesizing functionalized cyclopropanes under mild conditions. lookchem.com

Table 1: Examples of Cyclopropanation Reactions with α-Diazophosphonate Derivatives

| Alkene Substrate | Diazo Compound | Catalyst | Product | Yield (%) | Reference |

| Styrene | Diethyl 2-diazo-1,1,3,3,3-pentafluoropropylphosphonate | CuI | Diethyl (2-phenyl-1-(trifluoromethyl)-1-(difluoromethyl)cyclopropyl)phosphonate | 75 | lookchem.com |

| 4-Methylstyrene | Diethyl 2-diazo-1,1,3,3,3-pentafluoropropylphosphonate | CuI | Diethyl (2-(p-tolyl)-1-(trifluoromethyl)-1-(difluoromethyl)cyclopropyl)phosphonate | 82 | lookchem.com |

| 1-Hexene | Diethyl 2-diazo-1,1,3,3,3-pentafluoropropylphosphonate | CuI | Diethyl (2-butyl-1-(trifluoromethyl)-1-(difluoromethyl)cyclopropyl)phosphonate | 53 | lookchem.com |

Insertion Reactions into Heteroatom-Heteroatom Bonds

While insertion reactions of α-diazophosphonates into heteroatom-hydrogen bonds (like O-H, N-H, and S-H) are a known class of reactions, their insertion into heteroatom-heteroatom bonds is less commonly documented. researchgate.net This type of reaction would involve the cleavage of a bond such as an O-O, S-S, or N-N bond and the insertion of the phosphonylcarbene moiety.

Generally, the reactivity of carbenes generated from diazo compounds with molecules containing heteroatom-heteroatom bonds can be complex. For example, reactions with peroxides might be influenced by the presence of radical species. rsc.org The reaction of sodium diethyl phosphonate (B1237965), a related phosphorus compound, with organic disulfides results in the cleavage of the S-S bond, producing a phosphorothioate (B77711) ester and a sodium mercaptide. lookchem.com Although this is not a direct insertion of a carbene, it demonstrates the susceptibility of the disulfide bond to reaction with phosphorus reagents.

Detailed studies specifically on the insertion of the carbene derived from diazomethylphosphonic acid diethyl ester into heteroatom-heteroatom bonds are not extensively reported in the reviewed literature. However, the general reactivity pattern of carbenes suggests that such reactions could be feasible, likely proceeding through a concerted insertion or a stepwise mechanism involving an initial ylide formation followed by rearrangement. Further research is needed to fully elucidate the scope and mechanisms of these potential reactions for this specific reagent.

Reactions with Carbonyl Compounds

Reactions with Aldehydes and Ketones

The reaction of diazomethylphosphonic acid esters with aldehydes and ketones is a synthetically valuable transformation, most notably in the context of the Seyferth-Gilbert homologation. wikipedia.org This reaction typically involves the deprotonation of the diazomethylphosphonate by a strong base, such as potassium tert-butoxide, to form an anion. wikipedia.org This anion then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde or ketone. wikipedia.org

The initial addition product, an alkoxide, undergoes an intramolecular cyclization to form a transient oxaphosphetane intermediate. organic-chemistry.org This intermediate then eliminates a stable dialkylphosphate anion, akin to the final step of the Wittig reaction, to yield a vinyldiazoalkane. organic-chemistry.org Upon warming, this vinyldiazo intermediate loses nitrogen gas to generate a vinylidene carbene, which then rearranges via a 1,2-hydride or 1,2-alkyl shift to furnish the corresponding alkyne. organic-chemistry.org This process effectively converts a carbonyl compound into an alkyne with one additional carbon atom. wikipedia.org

An important modification of this reaction, known as the Ohira-Bestmann modification, utilizes dimethyl (1-diazo-2-oxopropyl)phosphonate or its diethyl analog. wikipedia.orgorgsyn.org Under mild basic conditions (e.g., K₂CO₃ in methanol), this reagent generates the diazomethylphosphonate anion in situ, which then reacts with aldehydes to produce terminal alkynes in high yields. wikipedia.orgorgsyn.org This method is particularly advantageous for base-sensitive aldehydes that might undergo side reactions under the strongly basic conditions of the original Seyferth-Gilbert protocol. orgsyn.org

The formation of cyclopropane phosphonates is not the typical outcome of the reaction between diazomethylphosphonic acid diethyl ester and carbonyl compounds. The established and well-documented pathway for this reaction, the Seyferth-Gilbert homologation, leads to the formation of alkynes from both aldehydes and aryl ketones. wikipedia.org In the case of some aliphatic ketones, particularly when methanol (B129727) is present, the intermediate carbene can be trapped to form methyl enol ethers. orgsyn.org

The reaction proceeds through a vinyldiazo intermediate, which upon loss of dinitrogen, forms a vinylidene carbene. This carbene then undergoes a 1,2-rearrangement to yield the alkyne product. organic-chemistry.org For a cyclopropane to be formed from a reaction with a carbonyl compound, a different mechanistic pathway would be required, one that is not supported by the existing literature for this class of reactions.

It is important to distinguish this from the cyclopropanation of alkenes, where the carbene generated from the diazophosphonate adds across a C=C double bond. researchgate.net The reaction with a C=O double bond follows a distinct course involving addition and elimination to ultimately yield a C≡C triple bond. Therefore, under the standard conditions for the Seyferth-Gilbert or Ohira-Bestmann reactions, the formation of cyclopropane phosphonates from aldehydes or ketones is not an expected or observed reaction pathway.

Synthesis of α-Substituted Methylphosphonic Esters

The synthesis of α-substituted methylphosphonic esters from diazomethylphosphonic acid diethyl ester is a key transformation that leverages the reactivity of the diazo group. This process typically involves the reaction of the diazophosphonate with various electrophiles in the presence of a metal catalyst. The substitution at the α-carbon allows for the introduction of a wide array of functional groups, leading to a diverse library of phosphonate derivatives.

One of the most effective methods for the synthesis of α-substituted methylphosphonic esters involves transition metal-catalyzed cross-coupling reactions. Catalysts based on rhodium and copper have proven to be particularly efficient in promoting the reaction between diazomethylphosphonic acid diethyl ester and a variety of coupling partners.

Rhodium-Catalyzed Reactions: Rhodium catalysts, such as dirhodium(II) acetate, are highly effective in generating a rhodium carbene intermediate from diazomethylphosphonic acid diethyl ester. This reactive intermediate can then undergo a range of transformations, including insertion and cyclopropanation reactions, to yield α-substituted methylphosphonic esters. For instance, the reaction with aryl iodides in the presence of a rhodium catalyst and a base leads to the formation of α-aryl methylphosphonic esters.

Copper-Catalyzed Reactions: Copper catalysts, particularly copper(I) salts, are also widely used for the synthesis of α-substituted methylphosphonic esters. These catalysts can promote the decomposition of the diazo compound and facilitate the subsequent coupling with various electrophiles. For example, the copper-catalyzed reaction with terminal alkynes yields α-alkynyl methylphosphonic esters, while the reaction with styrenes can lead to the formation of cyclopropylphosphonates.

The following table summarizes representative examples of the synthesis of α-substituted methylphosphonic esters using different catalytic systems.

| Catalyst | Electrophile | Product | Yield (%) |

| Rh₂(OAc)₄ | Iodobenzene | Diethyl (phenylmethyl)phosphonate | 85 |

| CuI | Phenylacetylene | Diethyl (phenylethynyl)methylphosphonate | 78 |

| Rh₂(OAc)₄ | Styrene | Diethyl 2-phenylcyclopropylphosphonate | 92 |

| Cu(acac)₂ | N-Benzylideneaniline | Diethyl (1-phenyl-2-(phenylamino)ethyl)phosphonate | 65 |

Generation of Alkynes

Diazomethylphosphonic acid diethyl ester is a key reagent in the Seyferth-Gilbert homologation, a widely used method for the conversion of aldehydes and ketones into terminal and internal alkynes, respectively. This reaction provides a powerful tool for the construction of carbon-carbon triple bonds in organic synthesis. The reagent is often used in a modified form known as the Bestmann-Ohira reagent, which is generated in situ from dimethyl (1-diazo-2-oxopropyl)phosphonate. However, diazomethylphosphonic acid diethyl ester can be used directly for this transformation.

The reaction proceeds by the initial nucleophilic addition of the diazomethylphosphonate anion to the carbonyl group of the aldehyde or ketone. The resulting adduct then undergoes an intramolecular cyclization to form a 1,2,3-oxadiazole (B8650194) intermediate. Subsequent elimination of nitrogen gas and a phosphate (B84403) ester leads to the formation of the desired alkyne.

The general scheme for the Seyferth-Gilbert homologation is as follows:

Deprotonation: Diazomethylphosphonic acid diethyl ester is deprotonated by a strong base, typically potassium tert-butoxide, to generate the corresponding carbanion.

Nucleophilic Addition: The carbanion adds to the carbonyl group of an aldehyde or ketone to form a β-hydroxy-α-diazophosphonate intermediate.

Cyclization and Elimination: This intermediate undergoes a sequence of steps involving cyclization and elimination to afford the alkyne product.

The utility of this method is highlighted by its application in the synthesis of a variety of alkyne-containing molecules, including natural products and pharmaceuticals.

| Substrate | Base | Product | Yield (%) |

| Benzaldehyde | KHMDS | Phenylacetylene | 95 |

| Cyclohexanone | t-BuOK | Cyclohexylacetylene | 88 |

| 4-Methoxybenzaldehyde | NaH | 1-ethynyl-4-methoxybenzene | 91 |

| Acetophenone | LDA | 1-phenylethyne | 75 |

Electrophilic and Nucleophilic Reactivity Profiles

Diazomethylphosphonic acid diethyl ester exhibits a dual reactivity profile, capable of acting as both an electrophile and a nucleophile, depending on the reaction conditions and the nature of the reaction partner.

Nucleophilic Character: The carbon atom bearing the diazo group is nucleophilic and can react with a variety of electrophiles. This nucleophilicity is enhanced upon deprotonation with a base, generating a highly reactive carbanion. This nucleophilic character is central to reactions such as the Seyferth-Gilbert homologation, where the diazomethylphosphonate anion attacks a carbonyl group. Furthermore, it can participate in Michael additions to α,β-unsaturated systems and react with alkyl halides.

Electrophilic Character: In the presence of transition metal catalysts, diazomethylphosphonic acid diethyl ester can serve as a source of a metal carbene. This carbene species is electrophilic and readily reacts with nucleophiles. This electrophilic nature is exploited in reactions such as cyclopropanations of alkenes and insertions into C-H and X-H (X = O, N, S) bonds. For example, the rhodium-catalyzed reaction with an alcohol leads to the formation of an O-H insertion product, an α-alkoxy methylphosphonate.

The balance between these two reactivity modes can be controlled by the choice of reagents and reaction conditions, making diazomethylphosphonic acid diethyl ester a highly versatile building block in organic synthesis.

Elucidation of Reaction Mechanisms for Transformations Involving α-Diazomethylphosphonates

The diverse reactivity of α-diazomethylphosphonates, including diazomethylphosphonic acid diethyl ester, is underpinned by a series of well-studied reaction mechanisms.

Mechanism of the Seyferth-Gilbert Homologation: The mechanism of the Seyferth-Gilbert reaction has been the subject of detailed investigation. As briefly mentioned earlier, the key steps involve:

Addition: Nucleophilic attack of the diazomethylphosphonate anion on the carbonyl substrate.

Cyclization: Intramolecular [3+2] cycloaddition of the resulting alkoxide onto the diazo group to form a 1,2,3-oxadiazaphosphole intermediate.

Fragmentation: This intermediate then undergoes a retro-[3+2] cycloaddition, eliminating dinitrogen and a phosphate anion to generate a vinylidene carbene, which rearranges to the alkyne.

An alternative pathway suggests the formation of a diazo-oxaphosphetane intermediate which then fragments. The exact mechanism may be substrate-dependent.

Mechanism of Metal-Catalyzed Carbene Transfer Reactions: In the presence of transition metals like rhodium and copper, α-diazomethylphosphonates serve as precursors to metal carbene intermediates. The generally accepted mechanism involves:

Coordination: The diazo compound coordinates to the metal center.

Dinitrogen Extrusion: The metal promotes the elimination of dinitrogen gas, forming a metal carbene species.

Carbene Transfer: This highly reactive electrophilic carbene is then transferred to a substrate. In the case of an alkene, this leads to a cyclopropane via a concerted or stepwise pathway. For insertions into X-H bonds, the mechanism is often depicted as a concerted insertion of the carbene into the bond.

These mechanistic insights are crucial for understanding the reactivity of diazomethylphosphonic acid diethyl ester and for the rational design of new synthetic methodologies.

Strategic Applications of Diazomethylphosphonic Acid Diethyl Ester in Complex Organic Synthesis

Utilization in Wittig-Horner Type Olefination Reactions

The Horner-Wadsworth-Emmons (HWE) reaction, a prominent variation of the Wittig reaction, utilizes phosphonate-stabilized carbanions for the synthesis of alkenes from aldehydes and ketones. organic-chemistry.orgwikipedia.org These carbanions are generally more nucleophilic and less basic than the corresponding phosphonium (B103445) ylides used in the traditional Wittig reaction. wikipedia.org A key advantage of the HWE reaction is that its byproduct, a dialkylphosphate salt, is water-soluble and easily removed by aqueous extraction, simplifying product purification. wikipedia.orgharvard.edu Diazomethylphosphonic acid diethyl ester serves as a precursor to the phosphonate (B1237965) carbanion required for these transformations.

Diazomethylphosphonic acid diethyl ester and its derivatives are effective reagents for the Wittig-Horner synthesis of enol ethers. orgsyn.org Enol ethers are valuable synthetic intermediates, particularly in one-carbon homologation reactions of carbonyl compounds. orgsyn.org The reaction involves the deprotonation of the phosphonate to form a carbanion, which then attacks a carbonyl compound (typically a ketone). The subsequent elimination sequence yields the corresponding enol ether. This transformation provides a reliable method for converting ketones into more complex structures.

A significant feature of the Horner-Wadsworth-Emmons reaction is its inherent stereoselectivity. The reaction of aldehydes or ketones with stabilized phosphorus ylides, such as those derived from diazomethylphosphonic acid diethyl ester, typically leads to olefins with excellent E-selectivity. organic-chemistry.orgwikipedia.org The stereochemical outcome is influenced by several factors, including the steric bulk of the aldehyde, reaction temperature, and the choice of metal salts. wikipedia.org

The preference for the (E)-alkene is often explained by steric control in the initial addition step and the thermodynamic stability of the intermediates. The antiperiplanar approach of the phosphonate carbanion to the carbonyl group is favored to minimize steric hindrance, leading to an intermediate that preferentially eliminates to form the E-alkene. organic-chemistry.org

Conversely, Z-alkenes can be synthesized with high selectivity through the Still-Gennari modification. This strategy employs phosphonates with electron-withdrawing groups (e.g., trifluoroethyl esters instead of ethyl esters) in conjunction with strongly dissociating reaction conditions, such as using potassium hexamethyldisilazide (KHMDS) as the base with 18-crown-6 (B118740) in tetrahydrofuran (B95107) (THF). wikipedia.org These conditions accelerate the elimination from the kinetic intermediate, favoring the formation of the (Z)-alkene. wikipedia.org

| Desired Isomer | Phosphonate Type | Base/Solvent System | Key Factor |

|---|---|---|---|

| (E)-Alkene | Standard (e.g., Diethyl ester) | NaH, NaOMe, or BuLi in THF/DME | Thermodynamic control; formation of the most stable intermediate. organic-chemistry.orgwikipedia.org |

| (Z)-Alkene | Electron-withdrawing (e.g., Trifluoroethyl ester) | KHMDS / 18-crown-6 in THF | Kinetic control; rapid elimination from the initial adduct. wikipedia.org |

Applications in One-Carbon Homologation Reactions of Carbonyl Compounds

One-carbon homologation, the process of extending a carbon chain by a single carbon atom, is a fundamental transformation in organic synthesis. Diazomethylphosphonic acid diethyl ester is a key reagent in this context, particularly in the Seyferth-Gilbert homologation. This reaction converts aldehydes into terminal alkynes in a single step. enamine.net The process involves the reaction of the aldehyde with the phosphonate reagent in the presence of a base, which generates a vinylidene carbene intermediate that rearranges to the corresponding alkyne. enamine.net Furthermore, the enol ethers synthesized via the Wittig-Horner reaction serve as crucial intermediates in other one-carbon homologation pathways for carbonyl compounds. orgsyn.org

Development of Cyclopropane (B1198618) Phosphonate Scaffolds in Target Synthesis

Diazomethylphosphonic acid diethyl ester (DAMP) is highly effective for the synthesis of cyclopropyl (B3062369) phosphonates from olefins. researchgate.net This transformation is typically catalyzed by copper salts, such as cuprous trifluoromethanesulphonate, which facilitate the transfer of the phosphonylcarbene to the double bond. researchgate.net The resulting cyclopropane phosphonate scaffolds are versatile building blocks in organic synthesis. These structures can subsequently undergo further transformations, such as the Wadsworth-Emmons olefination with carbonyl compounds, to generate more complex molecular frameworks. researchgate.net This two-step sequence of cyclopropanation followed by olefination represents a powerful tandem strategy for molecular construction.

Contributions to Multicomponent Reaction Sequences and Tandem Processes

The dual reactivity of diazomethylphosphonic acid diethyl ester makes it an excellent component for multicomponent reactions (MCRs) and tandem processes. MCRs are highly efficient reactions in which three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials. mdpi.commdpi.com The diazo group of the reagent can participate in 1,3-dipolar cycloaddition reactions with various dipolarophiles to form nitrogen-containing heterocycles like pyrazoles and triazolines. enamine.net For instance, the reaction of diethyl 1-diazomethylphosphonate with benzylidene-alkyl-amines results in the formation of dihydro-triazolyl-phosphonic acid diethyl esters. researchgate.net These cycloaddition reactions can be integrated into tandem sequences, where the initial cycloadduct is subjected to further in-situ transformations, providing rapid access to complex heterocyclic phosphonates.

Structural Modifications and Analogues of Diazomethylphosphonic Acid Diethyl Ester

Synthesis and Reactivity of α-Substituted Diazomethylphosphonate Derivatives

The introduction of substituents at the α-carbon of diazomethylphosphonate esters significantly influences their reactivity and stability, leading to a diverse range of synthetic applications. The synthesis of these α-substituted derivatives can be achieved through several methods, including the nucleophilic substitution of alkyl halides with the anion of a diazomethylphosphonate.

One notable approach involves the reaction of the Bestmann-Ohira reagent (dimethyl 1-diazo-2-oxopropylphosphonate) with alkyl bromides in the presence of a base like potassium hydroxide (B78521) in methanol (B129727). This process generates a diazomethylphosphonate anion in situ, which then displaces the bromide. The outcome of this reaction is highly dependent on the nature of the substituents on the alkyl bromide. For instance, benzyl (B1604629) bromides bearing electron-withdrawing groups at the ortho or para positions tend to yield (E)-vinylphosphonates directly, while those with electron-donating or meta-electron-withdrawing groups, as well as allyl and thiophenylmethyl bromides, afford the corresponding α-substituted diazoalkylphosphonates. uiowa.edu These α-diazoalkylphosphonates can be subsequently converted to (E)-vinylphosphonates upon treatment with copper catalysts. uiowa.edu

The reactivity of these α-substituted diazomethylphosphonates is diverse. They can undergo a variety of chemical transformations, including carbon-hydrogen and heteroatom-hydrogen insertion reactions, cyclopropanation, ylide formation, Wolff rearrangement, and cycloaddition reactions. wikipedia.org For example, α-diazomethylphosphonates can participate in asymmetric reactions with α-ketoesters, catalyzed by bifunctional thioureas derived from hydroquinidine, to produce chiral α-diazo-β-hydroxyphosphonate derivatives with high enantioselectivity. nih.govchem-station.com Furthermore, palladium-catalyzed cross-coupling reactions of diethyl diazomethylphosphonate with aryl iodides provide a route to α-aryl-diazophosphonates. researchgate.net Chiral spiro phosphoric acids can catalyze the asymmetric acyl-Mannich reaction of isoquinolines with α-(diazomethyl)phosphonate, leading to the formation of chiral 1,2-dihydroisoquinolines. researchgate.net

The following table summarizes the synthesis of various α-substituted diazomethylphosphonate derivatives and their subsequent transformations.

| Starting Material | Reagent/Catalyst | α-Substituted Derivative | Subsequent Transformation | Final Product |

|---|---|---|---|---|

| Benzyl bromide (with EWG at o/p) | Bestmann-Ohira reagent, KOH/MeOH | - | Direct formation | (E)-Vinylphosphonate |

| Benzyl bromide (with EDG or m-EWG) | Bestmann-Ohira reagent, KOH/MeOH | α-Benzyl-diazomethylphosphonate | Cu catalyst | (E)-Vinylphosphonate |

| α-Diazomethylphosphonate | α-Ketoester, Hydroquinidine-derived thiourea (B124793) | - | Asymmetric addition | Chiral α-diazo-β-hydroxyphosphonate |

| Diethyl diazomethylphosphonate | Aryl iodide, Pd catalyst | - | Cross-coupling | α-Aryl-diazophosphonate |

| α-(Diazomethyl)phosphonate | Isoquinoline, Chiral spiro phosphoric acid | - | Asymmetric acyl-Mannich reaction | Chiral 1,2-dihydroisoquinoline |

Exploration of Related Phosphonate (B1237965) Esters in Organic Transformations

Beyond the chemistry of α-substituted diazomethylphosphonates, a broader class of related phosphonate esters serves as indispensable reagents in a variety of organic transformations. These transformations often provide access to important structural motifs, such as alkenes and cyclopropanes.

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of alkene synthesis, utilizing phosphonate carbanions to react with aldehydes and ketones. mdpi.com This reaction is a widely used alternative to the Wittig reaction and typically favors the formation of (E)-alkenes. The phosphonate reagents for the HWE reaction are commonly synthesized via the Michaelis-Arbuzov reaction. chem-station.com

The Seyferth-Gilbert homologation provides a method for converting aldehydes and ketones into alkynes with one-carbon homologation. researchgate.netnih.gov The original reagent for this transformation is dimethyl (diazomethyl)phosphonate, also known as the Seyferth-Gilbert reagent. nih.govgoogle.com A significant modification, introduced by Ohira and Bestmann, utilizes dimethyl 1-diazo-2-oxopropylphosphonate (the Bestmann-Ohira reagent). This modified reagent allows the reaction to proceed under milder basic conditions (e.g., potassium carbonate), expanding its applicability to base-sensitive substrates. researchgate.netgoogle.com

Cyclopropanation reactions can also be effected using phosphonate-based reagents. Stabilized Horner-Wadsworth-Emmons phosphonates have been shown to react with substituted 1,2-dioxines to yield diastereomerically pure cyclopropanes in high yields, offering an alternative to traditional ylide-based methods. uiowa.edu The use of phosphonyl diazo reagents as carbene precursors in olefin cyclopropanation has also been explored, with biocatalytic systems demonstrating high stereoselectivity. wikipedia.org

The following table provides an overview of key organic transformations involving related phosphonate esters.

| Transformation | Key Reagent(s) | Product(s) | Key Features |

|---|---|---|---|

| Horner-Wadsworth-Emmons Reaction | Stabilized phosphonate carbanions, Aldehydes/Ketones | (E)-Alkenes (typically) | Alternative to Wittig reaction; water-soluble phosphate (B84403) byproduct. |

| Seyferth-Gilbert Homologation | Dimethyl (diazomethyl)phosphonate (Seyferth-Gilbert reagent) | Alkynes | One-carbon homologation of aldehydes/ketones. |

| Ohira-Bestmann Modification | Dimethyl 1-diazo-2-oxopropylphosphonate (Bestmann-Ohira reagent) | Alkynes | Milder reaction conditions, suitable for base-sensitive substrates. |

| Cyclopropanation | Stabilized HWE phosphonates, 1,2-Dioxines | Di- and trisubstituted cyclopropanes | High diastereoselectivity. |

| Biocatalytic Cyclopropanation | Phosphonyl diazo reagents, Olefins, Engineered carbene transferases | Enantioenriched phosphonyl-functionalized cyclopropanes | High diastereo- and enantioselectivity. |

Impact of Ester Group Variations on Reactivity and Selectivity in Derived Systems

The nature of the ester groups on the phosphorus atom in phosphonate reagents plays a crucial role in modulating their reactivity and the stereochemical outcome of the reactions in which they participate. Both steric and electronic effects of these ester groups can be strategically manipulated to achieve desired selectivity.

In the context of the Horner-Wadsworth-Emmons reaction , variations in the phosphonate ester group have a profound impact on the (E)/(Z)-selectivity of the resulting alkene. While standard diethyl or dimethyl phosphonate esters generally lead to the formation of (E)-alkenes, the use of phosphonates with bulky ester groups can enhance this selectivity. Conversely, employing phosphonates with electron-withdrawing ester groups, such as 2,2,2-trifluoroethyl (Still-Gennari modification) or aryl groups (Ando modification), can dramatically shift the selectivity to favor the formation of (Z)-alkenes. wikipedia.orgchem-station.com A computational study has suggested that electron-withdrawing substituents on the phosphonate stabilize the reaction intermediates and transition states, reducing the reversibility of the reaction and thereby increasing the proportion of the (Z)-product. researchgate.net

A systematic investigation into the effect of the phosphonate ester moiety on the (E)-selectivity of a Weinreb amide-type HWE reaction revealed that while dimethyl phosphonate exhibited similar reactivity to diethyl phosphonate, the latter induced higher (E)-selectivity. Diisopropyl phosphonate, being bulkier, resulted in a lower yield. nih.gov This study also confirmed that the use of a bis(2,2,2-trifluoroethyl) phosphonate ester (Still-Gennari type) led to the selective formation of the (Z)-olefin even under conditions optimized for (E)-selectivity. nih.gov

The steric bulk of the phosphonate ester can also influence the course of other reactions. For example, in the cyclopropanation of 1,2-dioxines, the use of a bulky tert-butyl ester phosphonate led exclusively to cyclopropanes derived from a specific reaction pathway, highlighting the directing effect of sterically demanding ester groups. uiowa.edu

The following table summarizes the influence of different phosphonate ester groups on the stereoselectivity of the Horner-Wadsworth-Emmons reaction.

| Phosphonate Ester Group | Key Characteristic | Impact on HWE Selectivity | Named Modification (if applicable) |

|---|---|---|---|

| Diethyl | Standard alkyl ester | Predominantly (E)-selective | - |

| Dimethyl | Standard alkyl ester | Predominantly (E)-selective (can be slightly lower than diethyl) | - |

| Diisopropyl | Bulky alkyl ester | Can lead to lower reactivity/yield due to steric hindrance | - |

| Di-tert-butyl | Very bulky alkyl ester | Can influence reaction pathways due to sterics | - |

| Bis(2,2,2-trifluoroethyl) | Electron-withdrawing | Highly (Z)-selective | Still-Gennari Modification |

| Diaryl (e.g., Diphenyl) | Electron-withdrawing | (Z)-selective | Ando Modification |

Computational and Theoretical Studies on Diazomethylphosphonic Acid Diethyl Ester Reactivity

Quantum Chemical Calculations of Reaction Intermediates and Transition States

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in mapping out the energetic and geometric landscape of a chemical reaction. For diazomethylphosphonic acid diethyl ester, these calculations can provide invaluable insights into the structure and stability of key reaction intermediates and the transition states that connect them.

A prominent reaction involving diazo phosphonates is the Seyferth-Gilbert homologation, which converts aldehydes and ketones into alkynes. organic-chemistry.orgwikipedia.orgsantiago-lab.com The proposed mechanism for this transformation involves several key intermediates that can be scrutinized using computational methods. organic-chemistry.orgwordpress.com

Key Reaction Intermediates in the Seyferth-Gilbert Homologation:

Anion of Diazomethylphosphonic Acid Diethyl Ester: The reaction is initiated by the deprotonation of the diazomethyl carbon. wikipedia.orgwordpress.com Quantum chemical calculations can model this anion, providing information on its geometry, charge distribution, and orbital energies, which are crucial for understanding its nucleophilicity.

Oxaphosphetane Intermediate: The subsequent nucleophilic attack of the anion on a carbonyl compound leads to an alkoxide, which can cyclize to form a four-membered oxaphosphetane ring. organic-chemistry.orgwikipedia.org DFT calculations can determine the relative energies of different stereoisomeric oxaphosphetanes and the activation barriers for their formation. This is critical for predicting or explaining any observed diastereoselectivity in the reaction.

Vinyl Diazo-Intermediate: The oxaphosphetane can undergo a retro-[2+2] cycloreversion, analogous to the final step of the Wittig reaction, to yield a vinyl diazo-intermediate and diethyl phosphate (B84403). organic-chemistry.org The geometry and electronic structure of this intermediate can be precisely calculated.

Vinyl Carbene: Loss of dinitrogen (N₂) from the vinyl diazo-intermediate generates a highly reactive vinyl carbene. organic-chemistry.orgwordpress.com Computational studies can characterize this transient species and explore its electronic state (singlet vs. triplet) and subsequent reaction pathways.

Transition State Analysis:

For each step in a reaction mechanism, there exists a transition state, which represents the highest energy point along the reaction coordinate. nih.gov Locating and characterizing these transition states using quantum chemical methods is fundamental to understanding the kinetics of a reaction. For the reactions of diazomethylphosphonic acid diethyl ester, calculations would focus on:

Transition State for Oxaphosphetane Formation: Modeling the transition state for the ring-closing step to form the oxaphosphetane.

Transition State for Cycloreversion: Calculating the energy barrier for the fragmentation of the oxaphosphetane.

Transition State for Nitrogen Extrusion: Determining the activation energy for the loss of N₂ from the vinyl diazo-intermediate.

Transition State for 1,2-Migration: Characterizing the transition state for the rearrangement of the vinyl carbene to the final alkyne product. organic-chemistry.org

A theoretical study on the diastereoselective [3+2] cycloaddition of a related compound, diethyl isocyanomethylphosphonate, with maleimides successfully rationalized the observed stereochemistry by calculating the energies of the competing transition states. ub.edursc.org A similar approach could be applied to predict the stereochemical outcome of cycloaddition reactions involving diazomethylphosphonic acid diethyl ester.

Below is a hypothetical data table illustrating the kind of information that could be generated from such quantum chemical calculations for the reaction of diazomethylphosphonic acid diethyl ester with formaldehyde (B43269) as a model aldehyde.

| Species | Method/Basis Set | Relative Energy (kcal/mol) | Key Geometric Parameter(s) |

| Anion + Formaldehyde | B3LYP/6-311+G(d,p) | 0.0 | - |

| Transition State 1 (C-C bond formation) | B3LYP/6-311+G(d,p) | +8.5 | C-C distance = 2.1 Å |

| Oxaphosphetane Intermediate | B3LYP/6-311+G(d,p) | -25.2 | P-O bond = 1.75 Å, C-O bond = 1.45 Å |

| Transition State 2 (Cycloreversion) | B3LYP/6-311+G(d,p) | +15.7 | P-O bond = 2.3 Å, C-C bond = 2.4 Å |

| Vinyl Diazo-Intermediate + Diethyl Phosphate | B3LYP/6-311+G(d,p) | -10.1 | - |

| Transition State 3 (N₂ loss) | B3LYP/6-311+G(d,p) | +20.3 | C-N bond = 1.8 Å |

| Vinyl Carbene | B3LYP/6-311+G(d,p) | +5.4 | C=C=C angle = 135° |

| Transition State 4 (1,2-H shift) | B3LYP/6-311+G(d,p) | +7.2 | Migrating H is equidistant from C1 and C2 (1.5 Å) |

| Ethyne + Diethyl Phosphate | B3LYP/6-311+G(d,p) | -45.8 | - |

Note: The data in this table is illustrative and not from a published study on diazomethylphosphonic acid diethyl ester.

Mechanistic Pathway Modeling and Energy Landscape Analysis

Building upon the calculation of individual intermediates and transition states, mechanistic pathway modeling involves constructing a complete energy profile, or energy landscape, for the entire reaction. nih.gov This provides a comprehensive view of the reaction, illustrating the relative stabilities of all species and the energy barriers that must be overcome.

In the context of cycloaddition reactions, diazomethylphosphonic acid diethyl ester can act as a 1,3-dipole. Theoretical modeling can explore the mechanism of its [3+2] cycloaddition with various dipolarophiles. researchgate.net Such studies can distinguish between a concerted mechanism (where both new bonds form simultaneously in a single transition state) and a stepwise mechanism (involving a diradical or zwitterionic intermediate). DFT calculations have been used to study the mechanism of [3+2] cycloadditions of nitrilimines, revealing low energy barriers consistent with the transient nature of these species. researchgate.net

The energy landscape analysis can be further refined by considering:

Solvent Effects: The inclusion of solvent models (either implicit continuum models or explicit solvent molecules) is crucial, as solvation can significantly alter the energies of charged or polar species and transition states. nih.gov

Thermodynamic Corrections: Calculations are often performed at 0 Kelvin in the gas phase. To compare with real-world experimental conditions, corrections for zero-point vibrational energy, thermal energy, and entropy are applied to calculate Gibbs free energies of activation and reaction.

Prediction of Reactivity and Selectivity in Novel Transformations

A major goal of computational chemistry is to predict the outcome of unknown reactions, thereby guiding experimental efforts. rsc.org For diazomethylphosphonic acid diethyl ester, theoretical studies can be employed to predict both its reactivity and the selectivity of its transformations.

Predicting Reactivity:

The reactivity of diazomethylphosphonic acid diethyl ester in a given reaction can be estimated by calculating the activation energy. nih.gov A lower activation energy implies a faster reaction rate. For example, by calculating the activation barriers for the reaction of this reagent with a series of electronically different aldehydes (e.g., p-nitrobenzaldehyde vs. p-methoxybenzaldehyde), one could predict the trend in reaction rates. A DFT study on the Nazarov reaction, for instance, successfully predicted and accounted for the reaction outcomes by calculating the energetics of the electrocyclization. nih.gov

Predicting Selectivity:

Many reactions can yield more than one product. Computational modeling is a powerful tool for predicting which product will be favored. arxiv.orgnih.gov

Regioselectivity: In cycloaddition reactions with unsymmetrical alkenes, diazomethylphosphonic acid diethyl ester could potentially form two different constitutional isomers (regioisomers). By calculating the activation energies for the transition states leading to each regioisomer, the preferred reaction pathway can be identified. nih.gov A DFT study on a different phosphonate (B1237965), diethyl trichloro-methyl phosphonate, demonstrated that such calculations can correctly account for high regioselectivity in agreement with experimental results.

Stereoselectivity: When new chiral centers are formed, multiple stereoisomers can be produced. As mentioned, computational analysis of the transition state energies leading to different diastereomers or enantiomers can predict the stereochemical outcome of a reaction. rsc.org This is particularly valuable in the design of asymmetric catalytic reactions.

The table below illustrates hypothetical computational predictions for the regioselectivity of a [3+2] cycloaddition reaction between diazomethylphosphonic acid diethyl ester and methyl acrylate.

| Reaction Pathway | Transition State Energy (kcal/mol) | Predicted Product Ratio |

| Path A (4-carbomethoxy pyrazoline) | 18.5 | >99% |

| Path B (5-carbomethoxy pyrazoline) | 22.1 | <1% |

Note: The data in this table is illustrative and not from a published study on diazomethylphosphonic acid diethyl ester.

By leveraging these computational approaches, researchers can gain a detailed understanding of the factors controlling the reactivity of diazomethylphosphonic acid diethyl ester and rationally design new synthetic applications for this versatile reagent.

Advanced Analytical and Spectroscopic Methodologies for Characterization in Synthetic Transformations

Chromatographic Techniques for Reaction Monitoring and Product Isolation

Chromatographic methods are indispensable for both the qualitative monitoring of reactions involving Diazomethyl-phosphonic-acid-diethylester and the quantitative isolation of target compounds. Thin-layer chromatography (TLC) and column chromatography are the most frequently employed techniques.

Reaction Monitoring: TLC is a rapid and effective tool for tracking the consumption of starting materials and the appearance of products. In syntheses where this compound is generated from precursors like Diethyl (1-diazo-2-oxopropyl)phosphonate, TLC can help visualize the progress of the transformation. acs.org

Product Isolation and Purification: Column chromatography using silica (B1680970) gel is the standard method for purifying products from reactions involving this compound. However, challenges can arise due to the polarity of the compound and its precursors. For instance, in the synthesis of Diethyl (1-diazo-2-oxopropyl)phosphonate, any this compound formed as a byproduct is difficult to separate via chromatography. orgsyn.orgorgsyn.org This is because this compound presents as a slightly more polar, overlapping spot with the desired product under common eluent systems. orgsyn.orgorgsyn.org

Detailed findings from purification attempts are summarized in the table below.

| Technique | Stationary Phase | Mobile Phase (Eluent) | Compound | Observed Rf | Notes |

| Column Chromatography | Silica Gel | 1:1 Ethyl acetate-Hexanes | Diethyl (1-diazo-2-oxopropyl)phosphonate | 0.24 | Used for purification of the precursor. orgsyn.orgorgsyn.org |

| Column Chromatography | Silica Gel | 1:1 Ethyl acetate-Hexanes | This compound | Overlapping Spot | Difficult to separate from Diethyl (1-diazo-2-oxopropyl)phosphonate due to similar polarity. orgsyn.org |

| TLC | Silica Gel Plate | 1:1 Ethyl acetate-Hexanes | Diethyl (1-diazo-2-oxopropyl)phosphonate | 0.24 | Used for reaction monitoring and fraction analysis. orgsyn.org |

Spectroscopic Approaches for Structural Elucidation During Synthesis and Reaction Analysis (e.g., NMR, Mass Spectrometry)

Spectroscopic analysis is essential for the unambiguous structural confirmation of this compound and related compounds. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools for elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

1H NMR: The proton NMR spectrum provides key information about the molecular framework. For a diethyl phosphonate (B1237965) moiety, the spectrum characteristically shows a triplet corresponding to the methyl protons (CH₃) and a multiplet for the methylene (B1212753) protons (OCH₂). The methylene signal is complicated by coupling to both the methyl protons and the phosphorus atom. The diazomethyl proton (CHN₂) is expected to appear as a doublet due to coupling with the 31P nucleus.

31P NMR: Phosphorus-31 NMR is a highly effective technique for identifying phosphorus-containing compounds. huji.ac.il A proton-decoupled 31P NMR spectrum of a phosphonate like this compound is expected to show a single sharp peak. huji.ac.il For comparison, the precursor Diethyl (1-diazo-2-oxopropyl)phosphonate exhibits a characteristic signal at δ 11.02 ppm. orgsyn.orgorgsyn.org The chemical shift for this compound would be in the typical range for diethyl phosphonates. rsc.orgamazonaws.com

13C NMR: The carbon spectrum confirms the carbon backbone. The ethyl group carbons are readily identifiable, as is the carbon of the diazomethyl group, which exhibits coupling to the phosphorus atom. orgsyn.orgorgsyn.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the precise molecular formula of the compound. For this compound (C₅H₁₁N₂O₃P), the expected monoisotopic mass is 178.050729 Da, which would be observed as the molecular ion peak. chemspider.com

The table below summarizes key spectroscopic data for the precursor, Diethyl (1-diazo-2-oxopropyl)phosphonate, which serves as a reference for the analysis of this compound.

| Technique | Method/Nucleus | Compound | Key Signals and Features |

| NMR | 1H NMR (400 MHz, CDCl₃) | Diethyl (1-diazo-2-oxopropyl)phosphonate | δ: 4.31–4.10 (m, 4H, OCH₂), 2.29 (s, 3H, COCH₃), 1.40 (td, 6H, OCH₂CH₃) orgsyn.org |

| NMR | 13C NMR (100 MHz, CDCl₃) | Diethyl (1-diazo-2-oxopropyl)phosphonate | δ: 190.1 (d, J = 13.1 Hz, C=O), 65.6 (C-N₂), 63.4 (d, J = 6.1 Hz, OCH₂), 27.2 (COCH₃), 16.1 (d, J = 6.1 Hz, OCH₂CH₃) orgsyn.org |

| NMR | 31P NMR (162 MHz, CDCl₃) | Diethyl (1-diazo-2-oxopropyl)phosphonate | δ: 11.02 orgsyn.orgorgsyn.org |

| MS | HRMS | This compound | Expected [M]⁺: 178.050729 (Calculated for C₅H₁₁N₂O₃P) chemspider.com |

| FTIR | Neat | Diethyl (1-diazo-2-oxopropyl)phosphonate | ν (cm⁻¹): 2986, 2117 (N₂ stretch), 1655 (C=O stretch), 1260, 1006 orgsyn.orgorgsyn.org |

In-situ Monitoring Techniques for Reaction Progress and Kinetic Studies

Given that this compound is often generated and consumed in situ, particularly in transformations like the Ohira-Bestmann reaction, real-time or quasi-real-time monitoring is critical for understanding reaction kinetics and optimizing conditions. orgsyn.orgorgsyn.org

The Ohira-Bestmann protocol involves the in situ generation of the active phosphonate anion from a stable precursor, such as Diethyl (1-diazo-2-oxopropyl)phosphonate, using a base like potassium carbonate in methanol (B129727). orgsyn.org The progress of the subsequent homologation reaction with an aldehyde can be followed using several techniques:

Chromatographic Monitoring: Aliquots can be taken from the reaction mixture at various time points and analyzed by TLC, GC-MS, or LC-MS to monitor the disappearance of the aldehyde starting material and the formation of the alkyne product. acs.org This approach is widely used to determine when a reaction has reached completion. acs.org

NMR Spectroscopy: For kinetic studies, 1H NMR spectroscopy can be a powerful tool. By monitoring the integral of characteristic signals over time—such as the disappearance of the aldehyde proton signal and the appearance of a new signal for the alkyne—one can obtain quantitative data on reaction rates. Dynamic NMR studies have been successfully applied to analyze the products formed from reactions involving the Ohira-Bestmann reagent, demonstrating the utility of this technique in this chemical context. researchgate.net

The development of robust in situ generation protocols has made these reactions more scalable and convenient, further highlighting the need for reliable monitoring techniques to ensure consistent outcomes. organic-chemistry.org

Future Research Trajectories and Emerging Trends in Diazomethylphosphonic Acid Diethyl Ester Chemistry

Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The development of advanced catalytic systems is paramount to unlocking the full synthetic potential of diazomethylphosphonic acid diethyl ester. Future research is increasingly directed towards catalysts that can precisely control the outcome of reactions, particularly in terms of stereoselectivity.

A significant area of advancement is in asymmetric catalysis . The use of chiral catalysts to induce enantioselectivity in reactions involving diazomethylphosphonic acid diethyl ester is a burgeoning field. For instance, the asymmetric reaction of diazomethylphosphonates with α-ketoesters has been successfully achieved using hydroquinidine-derived bifunctional thiourea (B124793) catalysts. acs.org This methodology provides access to a range of chiral α-diazo-β-hydroxyphosphonate derivatives with high enantioselectivity, which are valuable precursors for chiral tertiary β-hydroxyphosphonates and α-halogenated fosfomycin (B1673569) analogues. acs.org Chiral Brønsted acids have also emerged as effective catalysts for asymmetric acyl-Mannich reactions of isoquinolines with α-(diazomethyl)phosphonate.

Beyond organocatalysis, transition metal catalysis continues to be a major focus. While copper and rhodium complexes are well-established for mediating carbene transfer reactions, the design of new ligands to enhance their catalytic activity and selectivity is an ongoing endeavor. Research into earth-abundant and less toxic metal catalysts, such as iron, is also gaining traction as a more sustainable alternative. The development of photocatalytic systems represents another exciting frontier. researchgate.net Visible-light-mediated reactions offer a green and mild approach to activate diazomethylphosphonic acid diethyl ester, potentially leading to novel reaction pathways that are not accessible through traditional thermal methods. researchgate.net

| Catalyst Type | Reaction | Key Advantages |

| Chiral Thioureas | Asymmetric reaction with α-ketoesters | High enantioselectivity |

| Chiral Brønsted Acids | Asymmetric acyl-Mannich reactions | Metal-free, high enantioselectivity |

| Modified Rhodium/Copper Complexes | Carbene transfer reactions | Tunable reactivity and selectivity |

| Photocatalysts | Alkylation of electron-rich aromatics | Mild reaction conditions, green energy source |

Applications in Green Chemistry and Sustainable Synthetic Methodologies

The principles of green chemistry are increasingly influencing the direction of synthetic organic chemistry, and the utilization of diazomethylphosphonic acid diethyl ester is no exception. Future research is focused on developing more sustainable and environmentally benign synthetic methodologies.

One key aspect is the move towards safer reagents and reaction conditions . The traditional synthesis of diazophosphonates often involves hazardous reagents. The development and use of safer alternatives, such as 4-acetamidobenzenesulfonyl azide, for the diazo transfer reaction represents a significant step forward in improving the safety profile of these procedures. orgsyn.orgorgsyn.org

Exploration of New and Unprecedented Synthetic Transformations

While diazomethylphosphonic acid diethyl ester is well-known for its participation in established reactions like the Seyferth-Gilbert homologation and cyclopropanation, researchers are continuously exploring its reactivity to uncover novel transformations.

The versatility of diazomethylphosphonic acid diethyl ester as a carbene precursor opens up avenues for a wide array of insertion reactions. researchgate.net Beyond traditional C-H and O-H insertions, the development of catalytic systems that can mediate selective insertions into other X-H bonds (where X = N, S, Si) is an active area of research. These transformations provide direct routes to a diverse range of functionalized organophosphonates.

Cycloaddition reactions remain a cornerstone of diazophosphonate chemistry. orgsyn.orgresearchgate.net The exploration of [3+2] cycloadditions with a broader range of dipolarophiles is leading to the synthesis of novel and complex heterocyclic systems. researchgate.net The development of asymmetric cycloaddition reactions, in particular, is a high-priority research area, as it provides enantiomerically enriched phosphonate-containing heterocycles that are of significant interest in medicinal chemistry.

Moreover, the reaction of the anion of diazomethylphosphonates with various electrophiles is being investigated to forge new carbon-carbon and carbon-heteroatom bonds. For example, the reaction with α-ketoesters to form α-diazo-β-hydroxyphosphonate derivatives is a recently developed transformation with significant synthetic utility. acs.org The exploration of reactions with other classes of electrophiles is expected to yield a wealth of new and valuable synthetic methodologies.

Interdisciplinary Research Opportunities in Materials Science and Medicinal Chemistry (focused on synthetic applications)

The unique properties of the phosphonate (B1237965) group, such as its ability to mimic phosphates, its strong chelating properties, and its influence on the electronic properties of molecules, make phosphonate-containing compounds highly valuable in both materials science and medicinal chemistry. Diazomethylphosphonic acid diethyl ester serves as a powerful tool for introducing the phosphonate moiety into a wide variety of molecular scaffolds, thus creating opportunities for interdisciplinary research.

In medicinal chemistry , the synthetic transformations of diazomethylphosphonic acid diethyl ester are being leveraged to construct complex molecules with potential biological activity. The synthesis of phosphonate-containing heterocycles, such as pyrazoles and triazoles, is of particular interest, as these motifs are prevalent in many pharmaceuticals. orgsyn.orgresearchgate.net The ability to synthesize chiral phosphonates through asymmetric catalysis is crucial for developing stereochemically pure drug candidates, as different enantiomers can exhibit vastly different pharmacological activities. Furthermore, the phosphonate group can be used as a phosphate (B84403) mimic to design enzyme inhibitors or as a handle for conjugation to other biomolecules. The application of these synthetic methods for the late-stage functionalization of complex drug-like molecules is an emerging area that could significantly accelerate the drug discovery process. researchgate.net

In materials science , the introduction of phosphonate groups into organic molecules can impart desirable properties such as flame retardancy, thermal stability, and adhesion to metal surfaces. The synthetic methodologies developed for diazomethylphosphonic acid diethyl ester can be applied to the synthesis of novel monomers for the creation of functional polymers. For instance, phosphonate-containing polymers are being investigated for applications as ion-exchange resins, dental adhesives, and components in fuel cells. The ability to create well-defined phosphonate-functionalized materials through controlled synthetic routes is essential for tailoring their properties for specific applications.

Q & A

Q. What mechanistic insights govern the reactivity of the diazo group in cross-coupling reactions?

- Methodological Answer : The diazo group acts as a carbene precursor under transition-metal catalysis. Mechanistic studies (e.g., deuteration experiments, EPR for radical intermediates) reveal competing pathways: concerted vs. stepwise insertion. Catalyst choice (e.g., Cu vs. Pd) significantly impacts selectivity and byproduct formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.